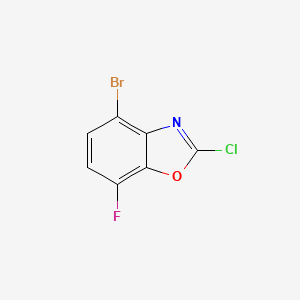

4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole

Description

Significance of the 1,3-Benzoxazole Heterocyclic Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry

The 1,3-benzoxazole motif, a bicyclic system comprising a fused benzene (B151609) and oxazole (B20620) ring, is a privileged structure in the realms of organic synthesis and medicinal chemistry. nih.govnih.gov Its rigid, planar structure and aromatic nature provide a stable core that can be readily functionalized, making it an ideal starting material for the construction of more complex, biologically active molecules. nih.govrsc.org The benzoxazole (B165842) skeleton is a key component in numerous compounds that exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.net

In medicinal chemistry, benzoxazole derivatives are integral to the development of new therapeutic agents. nih.govresearchgate.net Marketed drugs such as the non-steroidal anti-inflammatory drug flunoxaprofen (B1672895) and the muscle relaxant chlorzoxazone (B1668890) feature the benzoxazole core, highlighting its clinical relevance. nih.gov The ability of the benzoxazole scaffold to act as a bioisostere for naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) allows it to interact with biological macromolecules, further underscoring its importance in drug design.

From a synthetic standpoint, the benzoxazole ring system is a versatile platform for creating diverse chemical libraries. researchgate.net The development of efficient synthetic methodologies, including condensation reactions of 2-aminophenols with various carbonyl compounds, has made a wide range of substituted benzoxazoles readily accessible for further chemical exploration. nih.govresearchgate.net

Strategic Importance of Halogenation in Modulating Benzoxazole Chemical Reactivity and Synthetic Utility

Halogenation is a powerful tool in organic synthesis for fine-tuning the electronic properties and reactivity of aromatic and heterocyclic compounds. globalresearchonline.net The introduction of halogen atoms onto the benzoxazole scaffold significantly influences its chemical behavior and enhances its utility as a synthetic building block. Halogens, being electron-withdrawing, can modulate the electron density of the benzoxazole ring system, impacting its susceptibility to nucleophilic and electrophilic attack. globalresearchonline.net

The presence of halogens provides reactive handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net This allows for the straightforward introduction of a wide array of functional groups at specific positions on the benzoxazole core, a crucial step in the synthesis of complex target molecules and in structure-activity relationship studies during drug development. For instance, a chloro substituent at the 2-position of the benzoxazole ring is known to be a good leaving group in nucleophilic substitution reactions. rsc.orgrsc.org

Furthermore, the nature and position of the halogen atoms can have a profound effect on the biological activity of the resulting molecules. The strategic placement of halogens can enhance binding affinity to biological targets, improve metabolic stability, and influence pharmacokinetic properties.

Academic Research Focus on 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole as a Polyhalogenated Building Block

The compound this compound represents a particularly interesting example of a polyhalogenated benzoxazole. While extensive academic research solely dedicated to this specific molecule is not widely documented, its structure suggests significant potential as a versatile building block in organic synthesis. The presence of three different halogen atoms—bromine, chlorine, and fluorine—at distinct positions on the benzoxazole core offers opportunities for regioselective functionalization.

The synthetic utility of this compound is predicated on the differential reactivity of the three halogen atoms, enabling a stepwise and controlled elaboration of the molecular structure. This makes this compound a valuable intermediate for the synthesis of highly functionalized benzoxazole derivatives for applications in medicinal chemistry and materials science. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₂BrClFNO |

| Molecular Weight | 267.46 g/mol |

| CAS Registry Number | Not Assigned |

Table 2: Predicted Spectral Data for this compound

| Spectral Data | Predicted Characteristics |

| ¹H NMR | Aromatic protons are expected to show downfield shifts due to the electron-withdrawing effects of the halogen substituents. |

| ¹³C NMR | A distinct signal for the carbon at the 2-position is anticipated in the region typical for carbons in a chlorinated heterocyclic environment. |

Structure

3D Structure

Properties

Molecular Formula |

C7H2BrClFNO |

|---|---|

Molecular Weight |

250.45 g/mol |

IUPAC Name |

4-bromo-2-chloro-7-fluoro-1,3-benzoxazole |

InChI |

InChI=1S/C7H2BrClFNO/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H |

InChI Key |

JWINCIDTHXUFET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)OC(=N2)Cl)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 2 Chloro 7 Fluoro 1,3 Benzoxazole and Analogues

Strategies for the Construction of the 1,3-Benzoxazole Ring System

The formation of the benzoxazole (B165842) core is the foundational step in synthesizing the target compound. Various methodologies have been developed, ranging from classical condensation reactions to modern catalyzed and domino processes.

The most traditional and widely employed method for constructing the benzoxazole ring involves the condensation of an ortho-aminophenol with a carbonyl-containing functional group, followed by cyclodehydration. nih.gov This approach's versatility allows for the incorporation of substituents at the 2-position by selecting the appropriate carbonyl derivative. nih.gov The reaction can be facilitated using various reagents, including aldehydes, carboxylic acids, acyl chlorides, or orthoesters. nih.govnih.gov

Numerous catalysts have been developed to promote this transformation under milder conditions and with higher efficiency. These include Brønsted acids, Lewis acids like samarium triflate, and metal salts such as bismuth(III) salts. organic-chemistry.orgnih.gov For instance, a combination of a Brønsted acid (TsOH·H₂O) and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Green chemistry approaches have also been explored, utilizing reusable catalysts in aqueous media or solvent-free conditions to enhance the environmental profile of the synthesis. nih.govorganic-chemistry.orgresearchgate.net A general procedure involves stirring the o-aminophenol and the carbonyl compound with a catalytic amount of the chosen acid or metal salt, often with heating, to yield the 2-substituted benzoxazole. nih.gov

To synthesize the specific backbone of 4-bromo-7-fluoro-1,3-benzoxazole, a potential starting material would be 2-amino-3-bromo-6-fluorophenol . The chloro-substituent at the 2-position could be introduced by cyclocondensation with a suitable C1 electrophile such as phosgene (B1210022) or a phosgene equivalent.

Table 1: Catalyst Systems for Cyclocondensation of o-Aminophenols

| Catalyst System | Carbonyl Source | Conditions | Advantage | Reference(s) |

| Samarium Triflate | Aldehydes | Aqueous medium, mild conditions | Reusable catalyst, green method | organic-chemistry.org |

| TsOH·H₂O and CuI | β-Diketones | CH₃CN, 80°C | Tolerates various substituents | organic-chemistry.org |

| Bi(III) Salts | Aldehydes | Solvent-free | Mild, efficient | nih.gov |

| LAIL@MNP | Aldehydes | Solvent-free, 70°C, sonication | Fast reaction, reusable magnetic catalyst | nih.govresearchgate.net |

| LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles |

Intramolecular cyclization offers an alternative route, typically starting from pre-formed ortho-haloanilides. A direct, base-mediated intramolecular C-O bond formation can be achieved without a transition-metal catalyst. nih.govrsc.org For example, heating an o-haloanilide with potassium carbonate in DMSO promotes cyclization to the benzoxazole core in high yields. nih.govrsc.org This method is believed to proceed through a benzyne (B1209423) intermediate. nih.govrsc.org

Transition-metal catalysis, particularly with copper, is also widely used for intramolecular C-O bond formation in what is known as an Ullmann-type coupling. usc.eduusc.edu Copper(I) iodide, often in combination with a ligand like 1,10-phenanthroline (B135089), effectively catalyzes the cyclization of ortho-haloanilides. organic-chemistry.org The reaction rate generally follows the order of the halogen's lability (I > Br > Cl), suggesting that oxidative addition is the rate-determining step. organic-chemistry.org

Oxidative cyclization protocols provide another powerful avenue. These methods can start from simpler precursors like phenols or phenolic Schiff bases. nih.govnih.gov Iron-catalyzed systems have been developed for the oxidative coupling and cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes at room temperature. nih.gov A facile and environmentally friendly method merges the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization using aqueous H₂O₂ as a green oxidant to form 2-aminobenzoxazoles. rsc.org

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient and atom-economical strategy for building complex molecules like benzoxazoles. researchgate.net Iron- and copper-catalyzed domino processes have been successfully developed for the synthesis of 2-arylbenzoxazoles. rsc.orgnih.govnih.gov An eco-friendly method utilizes an iron(III) oxide catalyst for a domino C-N/C-O cross-coupling reaction between primary amides and o-dihaloaromatics. nih.govnih.gov This approach circumvents some issues associated with palladium and copper catalysts, such as long reaction times. rsc.orgnih.gov

A versatile one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides has also been reported. organic-chemistry.org This copper-catalyzed approach, performed under microwave conditions, provides a complementary strategy to methods that rely on o-aminophenols as precursors. organic-chemistry.org

Table 2: Iron-Catalyzed Domino Synthesis of 2-Arylbenzoxazoles

| Iron Salt | Ligand | Base | Solvent | Temperature | Reference(s) |

| Fe₂O₃ | DMEDA | K₂CO₃ | Toluene | 110 °C | nih.gov |

Nature provides sophisticated enzymatic machinery for the construction of complex heterocyclic natural products. The biosynthesis of the antitumor agent nataxazole, which contains a benzoxazole core, has been studied as a model system. nih.govexlibrisgroup.com This pathway involves an ATP-dependent adenylating enzyme that generates an ester, which then undergoes cyclization catalyzed by a second, zinc-dependent enzyme to form the benzoxazole ring. nih.govexlibrisgroup.com

Crucially, these biosynthetic insights have been harnessed to create novel halogenated benzoxazoles that were not previously accessible. nih.govnih.gov By supplying halogenated precursors to the enzymatic cascade, chemists can produce a series of specifically halogenated analogues. nih.govexlibrisgroup.com This biocatalytic approach offers a powerful tool for generating structural diversity and accessing complex halogenation patterns under mild, enzyme-controlled conditions. nih.gov

Regioselective Halogenation Strategies for Benzoxazole Derivatives

To arrive at the target compound, 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole, regioselective halogenation of a pre-formed benzoxazole ring is a key strategic consideration. This would likely involve starting with a 7-fluoro-2-chloro-1,3-benzoxazole and selectively introducing a bromine atom at the C4 position.

Direct electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto an aromatic ring. The inherent electronics of the benzoxazole ring system and the influence of existing substituents dictate the position of incoming electrophiles.

For fluorination , modern electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond have become the reagents of choice due to their stability and safety compared to elemental fluorine. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are effective for this purpose. wikipedia.orgyoutube.com The mechanism, while still debated, involves the combination of a carbon-centered nucleophile (the benzoxazole ring) with an electrophilic source of fluorine ("F+"). wikipedia.orgyoutube.com The application of fluorination has been shown to improve the electro-optical properties of benzoxazole-containing liquid crystals. mdpi.com

For bromination , standard electrophilic brominating agents such as N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid can be used. Achieving regioselectivity is paramount. In related heterocyclic systems like benzo[b] nih.govrsc.orgoxazin-2-ones, palladium-catalyzed C-H halogenation has been demonstrated to be highly regioselective. nih.govrsc.org In these cases, the nitrogen atom of the heterocyclic ring acts as a directing group, guiding the halogen to the ortho-position of an adjacent benzene (B151609) ring. nih.govrsc.org While this specific example directs to a different ring, the principle of using directing groups or exploiting the inherent reactivity of the substituted benzoxazole ring would be critical for selectively brominating the C4 position in the presence of existing fluoro and chloro substituents.

Indirect Halogenation via Precursor Functionalization and Subsequent Cyclization

The synthesis of intricately substituted benzoxazoles, including multi-halogenated derivatives like this compound, often relies on indirect halogenation strategies. This approach involves the synthesis and functionalization of precursors which already contain the desired halogen atoms, followed by a cyclization step to form the benzoxazole ring. This method offers superior control over regioselectivity compared to the direct halogenation of a pre-formed benzoxazole core.

A common strategy begins with appropriately substituted 2-aminophenols. chemicalbook.com For the target compound, this would necessitate a precursor like 2-amino-3-fluoro-6-bromophenol. This functionalized aminophenol can then be reacted with a suitable one-carbon (C1) source to construct the oxazole (B20620) ring. One widely used method is the condensation with halogenated nitriles. For instance, reacting a substituted 2-aminophenol (B121084) with trichloroacetonitrile (B146778) can yield 2-trichloromethylbenzoxazoles. acs.orgscribd.com This reaction can proceed without a catalyst in an alcoholic solvent, presenting a green chemistry approach, or it can be facilitated by platinum catalysis. acs.orgbath.ac.uk

Another powerful precursor-based approach involves the intramolecular cyclization of ortho-haloanilides or related structures. organic-chemistry.orgacs.org An efficient and scalable method utilizes the transformation of 3-halo-N-acyl anilines into benzoxazoles via a continuous flow process. This transformation proceeds through base-mediated deprotonation, ortho-lithiation, and subsequent intramolecular cyclization to form an unstable lithiated benzoxazole, which is then quenched with an electrophile. acs.orgnih.gov This highlights how precursors with existing halogenation are cyclized to build the final heterocyclic system.

The cyclization of 2-aminophenols with various precursors like benzoic acids, aryl methyl ketones, or alkynes is a versatile route to 2-substituted benzoxazoles. nih.gov By choosing a chlorinated precursor, the 2-chloro substituent of the target molecule can be incorporated during the ring-formation step.

Catalytic Systems in Halogenated Benzoxazole Synthesis

The synthesis of the benzoxazole scaffold is greatly enhanced by various catalytic systems. These catalysts improve efficiency, yield, and reaction conditions, and are crucial for developing sustainable synthetic protocols for halogenated benzoxazoles.

Metal-Catalyzed Methods (e.g., Copper, Palladium)

Metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of benzoxazoles.

Copper-Catalyzed Methods: Copper catalysts are particularly versatile and widely employed in benzoxazole synthesis. They can facilitate the cyclization of ortho-haloanilides, where a combination of copper(I) iodide (CuI) and a ligand like 1,10-phenanthroline is effective. organic-chemistry.org This method is believed to proceed through an oxidative insertion/reductive elimination pathway involving Cu(I)/Cu(III) species. organic-chemistry.org Copper(II) oxide nanoparticles have also been used as a heterogeneous, recyclable catalyst for the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org

Furthermore, copper-catalyzed reactions enable direct C-H functionalization and subsequent C-O bond formation. An efficient synthesis of functionalized benzoxazoles involves a copper(II)-catalyzed regioselective C-H functionalization/C-O bond formation, using air as the terminal oxidant. nih.gov Other copper-catalyzed approaches include the reaction of 2-aminophenols with alkynones, rsc.org free phenols with cyclic oxime esters, acs.org and β-diketones in combination with a Brønsted acid. acs.orgorganic-chemistry.org These methods showcase the broad utility of copper in constructing the benzoxazole ring system, which can be adapted for halogenated analogues by using halogenated starting materials.

| Catalyst System | Precursors | Key Features | Reference |

|---|---|---|---|

| CuI / 1,10-phenanthroline | ortho-Haloanilides | Effective for cyclization of iodo, bromo, and chloro-anilides. | organic-chemistry.org |

| Copper(II) oxide nanoparticles | o-Bromoaryl derivatives | Heterogeneous, ligand-free, and recyclable catalyst. | organic-chemistry.org |

| Cu(II) catalyst | N-Arylbenzamidines | Uses air as the terminal oxidant for regioselective C-H functionalization. | nih.gov |

| CuI / Brønsted acid (TsOH·H₂O) | 2-Aminophenols and β-diketones | A combined catalyst system for mild reaction conditions. | acs.orgorganic-chemistry.org |

| Cu catalyst | Phenols and cyclic oxime esters | Direct synthesis from free phenols via ortho-amination/annulation. | acs.org |

Palladium-Catalyzed Methods: Palladium catalysts are also prominent, often used for C-H activation and cross-coupling reactions to build complex benzoxazoles. While less common for the primary cyclization, they are invaluable for functionalization. For instance, a Pd/Cu-catalyzed C-H arylation method has been developed for a range of heterocycles, including benzoxazoles. organic-chemistry.org Palladium catalysis is also effective for three-component couplings of aryl halides, amino alcohols (including 2-aminophenols), and isocyanides to furnish benzoxazoles. organic-chemistry.org

Acid-Catalyzed and Heterogeneous Catalytic Systems (e.g., PEG-SO3H, TiO2–ZrO2, Ionic Liquids)

In line with the principles of green chemistry, significant research has focused on developing acid-catalyzed and heterogeneous catalytic systems that are often recyclable and environmentally benign.

PEG-SO3H: Poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) has emerged as an effective, economical, and reusable heterogeneous acid catalyst for benzoxazole synthesis. jpsbr.orgresearchgate.net It efficiently catalyzes the one-pot condensation reaction between o-aminophenols and aromatic aldehydes in ethanol (B145695) at room temperature, offering high yields and operational simplicity. jpsbr.orgarabjchem.org The heterogeneity of the catalyst allows for easy recovery and recycling for multiple runs with minimal loss of activity. jpsbr.org

TiO₂–ZrO₂: Mixed metal oxides like titanium dioxide-zirconium dioxide (TiO₂–ZrO₂) serve as efficient and green heterogeneous catalysts. The TiO₂–ZrO₂-catalyzed synthesis of 2-aryl benzoxazoles from 2-aminophenol and aromatic aldehydes proceeds rapidly in acetonitrile (B52724) at moderate temperatures (60 °C). rsc.orgnih.gov The key advantages of this system include the use of an environmentally friendly catalyst, short reaction times, and high product yields. rsc.orgnih.gov

Ionic Liquids (ILs): Ionic liquids are valued in organic synthesis for their properties as "green" solvents and catalysts, including low vapor pressure, non-flammability, and recyclability. bepls.com

Brønsted acidic ionic liquids (BAILs) have been successfully used as reusable heterogeneous catalysts for the synthesis of benzoxazoles from o-aminophenols and aldehydes under solvent-free conditions. nih.govnih.govacs.org

The ionic liquid [Et3NH][HSO4] promotes the one-pot, three-component synthesis of complex benzoxazole derivatives under solvent-free conditions, offering short reaction times and high yields. bepls.com

Other systems, such as 1-butylpyridinium iodide ([BPy]I) , have been used to catalyze the direct oxidative amination of benzoxazoles, nih.gov while bis-ionic liquids like [BDBDIm]Br catalyze the reaction of 2-aminophenols with salicylic (B10762653) acid derivatives at room temperature. tandfonline.com

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| PEG-SO3H | Condensation of o-aminophenols and aldehydes | Heterogeneous, reusable, mild room temperature conditions. | jpsbr.orgarabjchem.org |

| TiO₂–ZrO₂ | Condensation of o-aminophenols and aldehydes | Green catalyst, short reaction times, high yields. | rsc.orgnih.gov |

| Brønsted Acidic Ionic Liquid Gel | Condensation of o-aminophenols and aldehydes | Heterogeneous, reusable, solvent-free, high yields. | nih.govacs.org |

| [Et3NH][HSO4] | One-pot multicomponent synthesis | Solvent-free, rapid, recyclable, high yields. | bepls.com |

Industrial Production Considerations for Halogenated Benzoxazole Scaffolds

The transition from laboratory-scale synthesis to industrial production of halogenated benzoxazole scaffolds requires methodologies that are not only high-yielding but also scalable, robust, safe, and cost-effective.

Continuous flow technology offers a significant advantage for the large-scale synthesis of functionalized benzoxazoles. A multistep flow process for converting 3-halo-N-acyl anilines to benzoxazoles has been developed, which allows for precise temperature control and minimizes the handling of unstable intermediates. acs.orgnih.gov This method was successfully scaled up to process significant quantities of starting material, demonstrating its reliability and robustness for industrial application. acs.org

The use of heterogeneous and recyclable catalysts is another key consideration for industrial production. Catalysts like copper(II) oxide nanoparticles, organic-chemistry.org PEG-SO3H, jpsbr.org TiO₂–ZrO₂, rsc.org and various ionic liquids bepls.comacs.org are particularly attractive because they can be easily separated from the reaction mixture and reused. This reduces waste, lowers costs, and simplifies the purification process, all of which are critical factors for industrial-scale manufacturing. For instance, the potential for upscaling reactions using ionic liquids under microwave irradiation has been noted, combining the benefits of a reusable catalyst with energy-efficient heating. researchgate.net The ability to upscale reactions, as demonstrated with certain aminobenzoxazole syntheses, suggests that these protocols can be adapted for the chemical industry. acs.org

Chemical Reactivity and Derivatization Pathways of 4 Bromo 2 Chloro 7 Fluoro 1,3 Benzoxazole

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. In the case of 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole, the entire benzoxazole (B165842) system, coupled with the electronegative fluorine atom at C7, deactivates the benzene (B151609) ring, making it susceptible to nucleophilic attack.

Two primary sites are available for SNAr on this molecule: the C4-bromo and the C2-chloro positions. The reactivity in an SNAr reaction is governed by two main factors: the activation of the ring towards nucleophilic attack and the ability of the halogen to act as a leaving group. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups at positions ortho and para to the site of attack.

For substitution on the benzene moiety (at C4), the fused oxazole (B20620) ring and the C7-fluoro group act as activating groups. For substitution at the C2 position of the oxazole ring, the nitrogen atom significantly activates this site towards nucleophilic attack. Generally, the C2 position of benzoxazoles is highly electrophilic and prone to substitution.

The leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, which is inverted compared to SN1 and SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic, and the C-X bond cleavage is not the rate-determining step. However, the C2-chloro position is exceptionally activated. Therefore, selective substitution of the C2-chloro group is often achievable with various nucleophiles such as amines, alkoxides, and thiolates, while the C4-bromo group remains intact under controlled conditions. More forcing conditions might be required to substitute the C4-bromo group.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Analogous Halogenated Heterocycles

| Entry | Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 1 | 2,4-Dichloroquinazoline | Aniline | EtOH, reflux | 2-Chloro-4-anilinoquinazoline | 95 |

| 2 | 2,3-Dichloroquinoxaline | Thiophenol | K₂CO₃, DMF, rt | 2-Chloro-3-(phenylthio)quinoxaline | 88 |

| 3 | 5-Bromo-2-chloropyridine | Sodium methoxide | MeOH, 60 °C | 5-Bromo-2-methoxypyridine | 92 |

This table presents data from analogous systems to illustrate the principles of regioselective nucleophilic aromatic substitution on polyhalogenated heterocycles.

Cross-Coupling Reactions at Bromo- and Chloro-Substituted Sites

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the bromo and chloro substituents serve as excellent handles for such transformations. The regioselectivity of these reactions is typically dictated by the relative reactivity of the C-X bonds towards oxidative addition to the metal catalyst, which generally follows the order C-I > C-Br > C-OTf >> C-Cl. rsc.org This inherent reactivity difference allows for selective functionalization at the C4-bromo position while leaving the C2-chloro position untouched.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is one of the most versatile cross-coupling methods. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step to a Pd(0) catalyst, Suzuki-Miyaura coupling on this compound is expected to occur selectively at the C4 position. nih.govnih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this site. By carefully selecting the catalyst, ligands, and reaction conditions, high yields of the mono-arylated or mono-alkylated product can be achieved. Subsequent coupling at the C2-chloro position would require more forcing conditions or a more active catalyst system.

Table 2: Examples of Selective Suzuki-Miyaura Coupling on Bromo-Chloro Arenes

| Entry | Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base/Solvent | Product | Yield (%) |

| 1 | 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 2-Chloro-5-phenylpyridine | 85 |

| 2 | 1-Bromo-4-chlorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 4-Chloro-4'-methoxybiphenyl | 98 |

| 3 | 3-Bromo-5-chloropyridine | Pyridine-3-boronic acid | PdCl₂(dppf) | K₂CO₃ / Dioxane, H₂O | 5-Chloro-3-(pyridin-3-yl)pyridine | 78 |

This table illustrates the general selectivity for the C-Br position in Suzuki-Miyaura reactions on substrates containing both bromine and chlorine atoms.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling is highly selective for the more reactive C-Br bond over the C-Cl bond. wikipedia.orgnih.gov Therefore, reacting this compound with a terminal alkyne under standard Sonogashira conditions would lead to the selective formation of a 4-alkynyl-2-chloro-7-fluoro-1,3-benzoxazole derivative. This selectivity provides a straightforward route to functionalized alkynes, which are valuable intermediates for further synthetic transformations.

Table 3: Regioselective Sonogashira Coupling on Dihaloarenes

| Entry | Substrate | Alkyne | Catalyst System | Base/Solvent | Product | Yield (%) |

| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 1-Bromo-4-(phenylethynyl)benzene | 95 |

| 2 | 5-Bromo-2-chloropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / Toluene | 5-((Trimethylsilyl)ethynyl)-2-chloropyridine | 88 |

| 3 | 2,4-Dibromoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 2-Bromo-4-(phenylethynyl)quinoline | 70 |

This table provides examples from related dihalogenated systems, demonstrating the typical selectivity hierarchy in Sonogashira couplings.

Beyond Suzuki and Sonogashira reactions, the halogenated positions on this compound are amenable to a variety of other important coupling reactions.

Heck Reaction : This reaction couples the aryl halide with an alkene. Selective coupling at the C4-bromo position is anticipated to introduce vinyl groups. organic-chemistry.orgyoutube.com

Buchwald-Hartwig Amination : This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl halide with an amine. wikipedia.orglibretexts.org Selective amination at the C4 position can be achieved, providing access to arylamine derivatives.

Stille Coupling : Utilizes organotin reagents to form C-C bonds, again with a strong preference for the C-Br bond.

Hiyama Coupling : Employs organosilicon compounds for C-C bond formation.

In all these cases, the differential reactivity of the C-Br and C-Cl bonds is the guiding principle for achieving regioselective functionalization of the benzoxazole core.

Electrophilic Aromatic Substitution and Further Ring Functionalization of the Benzene Moiety

While the benzene ring of this compound is electron-deficient due to the influence of the fused oxazole ring and the three halogen substituents, electrophilic aromatic substitution (EAS) can still occur under forcing conditions. The key challenge is the strong deactivating nature of the substituents. Friedel-Crafts reactions, for instance, are generally unsuccessful on strongly deactivated rings. stackexchange.comlibretexts.orgreddit.commasterorganicchemistry.com However, reactions like nitration or further halogenation might be possible.

The regiochemical outcome of an EAS reaction is determined by the directing effects of the existing substituents.

-F (at C7) : Deactivating, ortho-, para-director.

-Br (at C4) : Deactivating, ortho-, para-director.

Fused Oxazole Ring : Deactivating, directs to the benzene ring, generally considered meta-directing with respect to the heteroatoms.

The available positions for substitution are C5 and C6.

Position C5 : This position is ortho to the bromine at C4 and meta to the fluorine at C7.

Position C6 : This position is ortho to the fluorine at C7 and meta to the bromine at C4.

Considering the powerful ortho-, para-directing nature of halogens, substitution is most likely to be directed by either the fluorine or the bromine atom. The fluorine atom at C7 would direct an incoming electrophile to the C6 position (ortho). The bromine atom at C4 would direct an incoming electrophile to the C5 position (ortho). Predicting the major product is complex and would likely result in a mixture of isomers. The specific reaction conditions and the nature of the electrophile would play a crucial role in determining the product distribution. For instance, nitration of benzoxazole itself typically yields a mixture of 5- and 6-nitro derivatives. researchgate.net

Transformations Involving the 1,3-Oxazole Ring System

The 1,3-oxazole portion of the molecule also possesses distinct reactive sites. The C2 position is particularly important. Being substituted with a chlorine atom, this site is highly susceptible to nucleophilic substitution as discussed in section 3.1. This position is generally more reactive towards nucleophiles than halogen substituents on the benzene ring due to the electronic influence of the adjacent oxygen and nitrogen atoms.

Beyond substitution at C2, the benzoxazole ring is generally aromatic and stable. However, under specific catalytic conditions, ring-opening reactions can be induced. researchgate.netacs.orgrsc.org For instance, certain Lewis acids or transition metal catalysts can coordinate to the nitrogen or oxygen atoms, activating the ring towards cleavage. rsc.org These transformations can lead to highly functionalized ortho-aminophenol derivatives, which can then be used in subsequent cyclization or derivatization reactions, providing a pathway to complex molecular architectures.

Functionalization at the 2-Position of the Benzoxazole Core

The chlorine atom at the 2-position of the benzoxazole ring is a key site for synthetic modification. This position is susceptible to nucleophilic aromatic substitution (SNAr) and can participate in various transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the benzoxazole ring system facilitates the displacement of the 2-chloro substituent by a variety of nucleophiles. This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups on the aromatic ring generally enhances the reaction rate by stabilizing this negatively charged intermediate. nih.gov

Common nucleophiles employed in the SNAr of 2-chlorobenzoxazoles include amines, thiols, and alkoxides, leading to the formation of 2-amino, 2-thio, and 2-alkoxybenzoxazole derivatives, respectively. For instance, the reaction with primary or secondary amines can yield a library of 2-aminobenzoxazoles, a scaffold of interest in medicinal chemistry. researchgate.netorganic-chemistry.org Similarly, reactions with thiols provide access to 2-thioether derivatives.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R¹R²NH | 2-Aminobenzoxazole |

| Thiol | RSH | 2-Thiobenzoxazole |

| Alkoxide | RO⁻ | 2-Alkoxybenzoxazole |

Transition-Metal-Catalyzed Cross-Coupling Reactions

The 2-chloro substituent also serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chlorobenzoxazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position. The use of specialized phosphine ligands can enhance the catalytic activity for the coupling of aryl chlorides. nih.govnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 2-position of the benzoxazole and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.govwikipedia.org This provides a direct route to 2-alkynylbenzoxazole derivatives.

Buchwald-Hartwig Amination: While also a method for C-N bond formation, the Buchwald-Hartwig amination offers an alternative to classical SNAr for the synthesis of 2-aminobenzoxazoles, particularly with less nucleophilic amines. This palladium-catalyzed reaction couples the 2-chlorobenzoxazole with an amine.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst, base | 2-Arylbenzoxazole |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, base | 2-Alkynylbenzoxazole |

| Buchwald-Hartwig | R¹R²NH | Pd catalyst, base | 2-Aminobenzoxazole |

Oxidation and Reduction Chemistry of the Heterocyclic Ring

The benzoxazole ring system can undergo oxidative and reductive transformations, although these reactions can sometimes lead to ring-opening depending on the reaction conditions and the nature of the substituents.

Oxidation

The oxidation of the benzoxazole ring is not as commonly reported as its functionalization at the 2-position. However, under certain oxidative conditions, ring-opening of the oxazole moiety can occur. For example, some oxidative methods can lead to the formation of 2-aminophenol (B121084) derivatives. tandfonline.comrsc.orgresearchgate.net The specific outcome of an oxidation reaction on this compound would be highly dependent on the oxidant used and the reaction conditions. Strong oxidants may lead to degradation of the molecule.

Reduction

Information on the reduction of the benzoxazole ring itself is scarce in the literature. The stability of the aromatic system makes the reduction of the heterocyclic ring challenging without affecting other functional groups. It is more common to observe the reduction of substituents on the benzoxazole core. For instance, if a nitro group were present, it would likely be reduced to an amino group under standard catalytic hydrogenation conditions, leaving the benzoxazole ring intact. The chloro and bromo substituents on the benzene ring could also be susceptible to reduction under certain catalytic conditions.

Stereoselective Synthesis and Chiral Derivatization of Complex this compound Analogues

The development of stereoselective methods for the synthesis of chiral benzoxazole derivatives is an area of growing interest, particularly for applications in medicinal chemistry and materials science. core.ac.uk

Stereoselective Synthesis

The direct stereoselective synthesis of complex analogues of this compound would likely involve the use of chiral starting materials or chiral catalysts. One potential strategy would be the cyclization of a chiral 2-aminophenol derivative. The chirality in the 2-aminophenol precursor would be transferred to the final benzoxazole product.

Another approach could involve the asymmetric functionalization of a pre-formed benzoxazole. For example, if a prochiral group were introduced at the 2-position, a subsequent asymmetric transformation could generate a chiral center. However, achieving high enantioselectivity in such reactions can be challenging. The separation of enantiomers of chiral azole compounds can be achieved using chiral stationary phases in high-performance liquid chromatography (HPLC). mdpi.com

Chiral Derivatization

Chiral derivatization is a technique used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated or distinguished by standard analytical techniques like NMR spectroscopy or chromatography. wikipedia.org This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA).

For complex analogues of this compound that possess a chiral center, derivatization with a CDA could be employed for the determination of enantiomeric purity. For example, if an analogue contained a hydroxyl or amino group, it could be reacted with a chiral acid chloride, such as Mosher's acid chloride, to form diastereomeric esters or amides. The resulting diastereomers would exhibit different spectroscopic properties, allowing for their quantification.

Spectroscopic Characterization Methodologies for Halogenated Benzoxazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a multi-halogenated system like 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment. nih.govnih.gov

¹H NMR: The proton NMR spectrum reveals information about the hydrogen atoms in the molecule. In the case of this compound, the aromatic region of the spectrum is of primary interest. The substitution pattern on the benzene (B151609) ring leaves two vicinal protons. Their chemical shifts are influenced by the electron-withdrawing effects of the attached halogens and the fused oxazole (B20620) ring. One would anticipate two signals, each a doublet due to coupling with the other proton.

¹³C NMR: The carbon NMR spectrum provides a signal for each magnetically non-equivalent carbon atom. scispace.com For this compound, nine distinct signals are expected, corresponding to the seven carbons of the benzoxazole (B165842) core and the two carbons of any potential side chains not specified in the core name. The chemical shifts are highly informative; carbons bonded to electronegative atoms (O, N, Cl, F, Br) are typically shifted downfield. The carbon at the 2-position, bonded to both nitrogen and chlorine, would appear at a characteristic downfield shift. Similarly, carbons C-4, C-7, and the carbons of the oxazole ring will have their chemical shifts significantly influenced by the attached heteroatoms and halogens. nih.govrsc.org

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool. beilstein-journals.org A single resonance would be expected for the fluorine atom at the 7-position. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, provides direct confirmation of the fluorine's chemical environment. rsc.org Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H or ¹³C nuclei can be observed, providing further evidence for the structural assignment.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Information Provided |

|---|---|---|---|

| ¹H | ~7.0 - 8.0 | Doublets | Confirms the presence and connectivity of the two aromatic protons. |

| ¹³C | ~100 - 160 | Singlets (in decoupled spectrum) | Shows all unique carbon environments; shifts indicate proximity to heteroatoms and halogens. |

| ¹⁹F | Variable (e.g., -100 to -140 for Ar-F) | Singlet or complex multiplet depending on coupling | Confirms the presence and electronic environment of the fluorine atom. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective method for identifying the functional groups present. nih.gov The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its key structural features. chemicalbook.com

The spectrum would be dominated by vibrations associated with the benzoxazole ring system. Key expected absorptions include the C=N stretching vibration of the oxazole ring, typically found in the 1680-1620 cm⁻¹ region. nih.gov Aromatic C=C ring stretching vibrations would appear in the 1600-1450 cm⁻¹ range. The C-O-C stretching within the oxazole ring would also produce a strong, characteristic band.

Furthermore, the carbon-halogen bonds give rise to distinct absorptions in the fingerprint region (below 1300 cm⁻¹). The C-F stretching vibration is typically the highest in frequency among the halogens, followed by C-Cl and C-Br stretches at progressively lower wavenumbers, reflecting the increasing mass of the halogen atom. spectroscopyonline.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3100 - 3000 | Medium-Weak |

| C=N Stretch (oxazole) | ~1680 - 1620 | Medium-Strong |

| Aromatic C=C Stretch | ~1600 - 1450 | Variable |

| C-O-C Stretch (oxazole) | ~1250 - 1050 | Strong |

| C-F Stretch | ~1250 - 1000 | Strong |

| C-Cl Stretch | ~850 - 550 | Strong |

| C-Br Stretch | ~690 - 500 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. nih.govnih.gov For this compound (molecular formula: C₇H₂BrClFNO), HRMS provides an exact mass measurement that can be used to confirm this formula unequivocally.

A critical feature in the mass spectrum of this compound is the distinctive isotopic pattern created by the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of one bromine and one chlorine atom results in a characteristic cluster of peaks for the molecular ion (M⁺). This cluster will have major peaks at M, M+2, and M+4, with relative intensities that are a fingerprint for the presence of one Br and one Cl atom. HRMS can resolve these isotopic peaks and confirm that their exact masses match the theoretical values, providing definitive evidence for the compound's elemental composition.

| Isotopic Composition | Calculated Exact Mass (Da) | Relative Abundance (Approx.) |

|---|---|---|

| C₇H₂⁷⁹Br³⁵ClFNO | 264.9019 | 100% |

| C₇H₂⁸¹Br³⁵ClFNO or C₇H₂⁷⁹Br³⁷ClFNO | 266.9000 | ~131% |

| C₇H₂⁸¹Br³⁷ClFNO | 268.8970 | ~32% |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting X-rays off a single crystal of the compound, researchers can generate a detailed electron density map from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy. mdpi.comnih.gov

For this compound, a crystal structure would confirm the planarity of the benzoxazole ring system and provide precise measurements of the C-Br, C-Cl, and C-F bond lengths. mdpi.com This technique would also reveal how the molecules pack in the solid state. Intermolecular interactions such as π-π stacking between the aromatic rings or halogen bonding (where a halogen atom acts as an electrophilic region and interacts with a nucleophile) could be identified and characterized. This information is crucial for understanding the material's solid-state properties.

| Structural Parameter | Typical Value (from related structures) | Significance |

|---|---|---|

| Benzoxazole Ring System | Largely planar | Confirms the core heterocyclic structure. |

| C-Br Bond Length | ~1.85 - 1.90 Å | Provides precise geometric data and confirms substituent positions. |

| C-Cl Bond Length | ~1.70 - 1.75 Å | |

| C-F Bond Length | ~1.33 - 1.36 Å | |

| Intermolecular Interactions | π-stacking, Halogen bonding | Explains solid-state packing and physical properties. |

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, Surface-Enhanced Raman Scattering (SERS))

Beyond the core techniques, advanced spectroscopic methods can provide further specialized insights into the properties of halogenated benzoxazoles.

Raman Spectroscopy: This technique, like IR, probes molecular vibrations but is based on the inelastic scattering of light. It is often complementary to IR, as vibrations that are weak in IR may be strong in Raman, and vice versa. For this compound, symmetric vibrations and those involving the polarizable C-Br and C-Cl bonds would be expected to produce strong Raman signals. acs.org

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto rough metal surfaces (typically silver or gold). wikipedia.org The enhancement factor can be so large that single-molecule detection is possible. researchgate.net SERS could be used to study the adsorption behavior of this compound on a metal surface. By analyzing which vibrational modes are most enhanced, one can deduce the molecule's orientation relative to the surface. For instance, enhancement of out-of-plane bending modes often suggests a perpendicular orientation, while enhancement of in-plane ring modes suggests a parallel orientation. researchgate.net This is particularly valuable in fields like sensor development and corrosion inhibition studies. acs.org

| Technique | Information Obtained | Application for Halogenated Benzoxazoles |

|---|---|---|

| Raman Spectroscopy | Vibrational modes (complementary to IR) | Analysis of symmetric bonds and C-X vibrations. |

| SERS | Enhanced vibrational spectra of surface-adsorbed molecules | Ultra-sensitive detection and study of molecular orientation on surfaces. |

Computational and Theoretical Investigations of 4 Bromo 2 Chloro 7 Fluoro 1,3 Benzoxazole

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental in computational chemistry for elucidating the electronic and geometric properties of molecules. These methods provide a molecular-level understanding of structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and vibrational frequencies of organic compounds. mdpi.com

Geometry Optimization: This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. mdpi.com The results of such an analysis are typically presented in a table comparing calculated values with experimental data if available. semanticscholar.org

Vibrational Analysis: Following geometry optimization, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of vibration for the molecule. These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. mdpi.com The analysis also confirms that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies. For complex molecules like benzoxazole (B165842) derivatives, specific vibrations, such as C-H stretching, C=N stretching, and C-O stretching, can be assigned to particular bands in the theoretical spectrum. mdpi.com

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|

| C-Br Bond Length | Data not available | Data not available |

| C-Cl Bond Length | Data not available | Data not available |

| C-F Bond Length | Data not available | Data not available |

| O-C-N Bond Angle | Data not available | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting higher nucleophilicity or basicity. youtube.com

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy implies a greater ability to accept electrons, indicating higher electrophilicity. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would reveal the most likely sites for nucleophilic and electrophilic attack. For instance, studies on other benzoxazole derivatives have used the HOMO-LUMO gap to assess and compare chemical reactivity among different compounds. semanticscholar.org

Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface.

Different colors on the MESP map represent varying potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

An MESP analysis of this compound would highlight the electron-rich nitrogen and oxygen atoms of the oxazole (B20620) ring as potential sites for electrophilic interaction, while electron-deficient regions, possibly influenced by the halogen substituents, would be identified as sites for nucleophilic attack. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines charge transfer interactions, electron delocalization, and hyperconjugative effects, which contribute to molecular stability. The analysis focuses on interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E2) associated with these interactions quantifies their strength. A higher E2 value indicates a more significant interaction and greater stabilization.

For the target molecule, NBO analysis would identify key intramolecular charge transfer interactions, such as those from the lone pairs of the oxygen, nitrogen, or halogen atoms to antibonding orbitals within the ring system. These findings would offer deep insights into the molecule's electronic stability and the nature of its chemical bonds.

Prediction of Reactivity Descriptors from Computational Methods

Quantum chemical calculations, particularly those based on DFT, can be used to determine various global reactivity descriptors. These parameters, derived from the energies of frontier orbitals, provide a quantitative measure of a molecule's reactivity and stability. sapub.org

Ionization Energy (I): The energy required to remove an electron. It is approximated by the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated by the negative of the LUMO energy (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ ≈ -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).

Nucleophilicity Index (Nu): While several definitions exist, it is often correlated with the HOMO energy.

These descriptors would quantify the reactivity of this compound, allowing for comparisons with other related compounds.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | Data not available |

| LUMO Energy | E_LUMO | Data not available |

| Ionization Energy (I) | -E_HOMO | Data not available |

| Electron Affinity (A) | -E_LUMO | Data not available |

| Chemical Hardness (η) | (I - A) / 2 | Data not available |

| Electrophilicity Index (ω) | μ² / (2η) | Data not available |

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation provides detailed information about the dynamic behavior of a molecule, including its conformational changes and its interactions with a solvent environment. nih.gov

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. uobaghdad.edu.iq The simulation would track the trajectory of all atoms over a period of nanoseconds. pensoft.net

Key insights from MD simulations include:

Solvation Effects: Understanding how solvent molecules arrange around the solute and the nature of their interactions (e.g., hydrogen bonding).

Conformational Dynamics: Observing how the molecule flexes, rotates, and changes its shape over time in solution. This is particularly important for molecules with rotatable bonds.

Stability of Complexes: If the molecule is studied in complex with another molecule (e.g., a biological receptor), MD simulations can assess the stability of their interactions. nih.gov

Analysis of the simulation trajectories can yield properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. uobaghdad.edu.iq

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

The prediction of spectroscopic parameters through computational methods, primarily Density Functional Theory (DFT), has become a standard practice in chemical research. These theoretical calculations allow for the assignment of experimental spectra and can predict the spectroscopic properties of novel or yet-to-be-synthesized compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

Theoretical calculations of NMR chemical shifts for this compound would involve geometry optimization of the molecule's structure, followed by the application of methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).

The predicted ¹H and ¹³C NMR chemical shifts would be highly dependent on the electronic environment of each nucleus, which is influenced by the electronegativity and spatial arrangement of the bromine, chlorine, and fluorine substituents on the benzoxazole core. For instance, the fluorine atom at position 7 is expected to exert a significant influence on the chemical shifts of nearby protons and carbons through both inductive and mesomeric effects. Similarly, the bromine and chlorine atoms will deshield adjacent carbon and hydrogen atoms, leading to downfield shifts in the NMR spectrum.

Infrared (IR) Frequencies:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule after its geometry has been optimized to a minimum energy state. These calculations can predict the frequencies and intensities of the fundamental vibrational modes. For this compound, the predicted IR spectrum would exhibit characteristic bands corresponding to the vibrations of the benzoxazole ring system and the carbon-halogen bonds.

Key predicted vibrational modes would include:

C-N and C=N stretching vibrations within the oxazole ring.

Aromatic C-C stretching and C-H bending vibrations of the benzene (B151609) ring.

C-F, C-Cl, and C-Br stretching and bending vibrations.

A comparison between the theoretically predicted and experimentally obtained IR spectra can provide a detailed confirmation of the molecule's structure.

| Spectroscopic Parameter | Theoretical Prediction Method | Anticipated Key Features for this compound |

| ¹H NMR Chemical Shifts | DFT with GIAO method | Downfield shifts for protons due to the electron-withdrawing effects of halogens. |

| ¹³C NMR Chemical Shifts | DFT with GIAO method | Significant deshielding of carbons directly bonded to Br, Cl, and F. |

| IR Frequencies | DFT vibrational analysis | Characteristic peaks for C-Halogen, C=N, and aromatic ring vibrations. |

Analysis of Supramolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. semanticscholar.org This analysis maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and extent of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be instrumental in understanding its crystal packing. The analysis generates a three-dimensional surface around the molecule, which can be color-coded to represent various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

Key Intermolecular Interactions:

Given the chemical structure of this compound, the following supramolecular interactions would be anticipated to play a significant role in its crystal packing:

Halogen Bonding: The electrophilic regions on the bromine and chlorine atoms can interact with nucleophilic sites on adjacent molecules, such as the nitrogen or oxygen atoms of the oxazole ring. These directional interactions can be a significant force in directing the crystal assembly.

π-π Stacking: The aromatic benzoxazole core can participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C-H···N, C-H···O, and C-H···F hydrogen bonds may be present.

| Interaction Type | Description | Expected Significance in Crystal Packing |

| Halogen Bonding | C-Br/Cl···N/O interactions | Potentially significant due to the presence of multiple halogens. |

| π-π Stacking | Interactions between aromatic rings | Likely to contribute to the packing arrangement. |

| Weak Hydrogen Bonding | C-H···N/O/F interactions | Expected to provide additional stabilization. |

| van der Waals Forces | H···H, Halogen···Halogen contacts | Will form a significant portion of the overall interactions. |

Applications of 4 Bromo 2 Chloro 7 Fluoro 1,3 Benzoxazole As a Chemical Building Block

Role in the Synthesis of Complex Heterocyclic Frameworks

The benzoxazole (B165842) nucleus is a foundational component in numerous biologically active compounds and functional materials. researchgate.net The strategic placement of halogen atoms on the 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole scaffold provides multiple reactive sites for constructing larger, more complex heterocyclic systems. The bromo and chloro groups, in particular, serve as versatile handles for various carbon-carbon and carbon-heteroatom bond-forming reactions.

For instance, the bromo group at the C-4 position is a prime candidate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of aryl, alkynyl, and amino moieties, respectively, enabling the fusion or linkage of the benzoxazole core to other heterocyclic rings. Similarly, the chloro group at the C-2 position is susceptible to nucleophilic substitution, providing another avenue for derivatization. researchgate.net This multi-handle approach allows chemists to selectively build intricate molecular architectures, making the title compound a valuable starting material for creating novel polycyclic and multi-heterocyclic frameworks.

Precursor for Advanced Organic Electronic Materials and Dyes

Benzoxazole derivatives are well-regarded for their fluorescent properties and have been incorporated into the structures of various organic dyes and electronic materials. frontiersin.org These properties arise from the conjugated π-electron system of the benzoxazole core. The performance of such materials is highly dependent on their electronic structure, which can be finely tuned through chemical modification.

This compound serves as an excellent precursor for this purpose. The reactive halogen sites can be replaced with π-conjugated groups to extend the chromophore and modify the absorption and emission wavelengths of the resulting molecule. For example, Sonogashira coupling at the C-4 bromo position can introduce acetylenic groups, which are common components in organic light-emitting diode (OLED) materials and fluorescent probes. frontiersin.org The fluorine atom at the C-7 position is often retained in the final structure, as fluorination is a known strategy to enhance the thermal stability, oxidative resistance, and electron-accepting properties of organic electronic materials. The ability to systematically modify the structure makes this compound a useful starting point for developing new materials with tailored optoelectronic characteristics. nih.gov

Intermediates for Agrochemical Research and Development

The benzoxazole scaffold is a key structural motif in a number of commercially successful agrochemicals, including herbicides and fungicides. researchgate.net The discovery of new agrochemicals often involves the synthesis and screening of libraries of compounds based on a proven chemical scaffold. The title compound is an ideal intermediate for such research and development programs.

Its utility in this field lies in its potential for rapid diversification. The halogen atoms can be systematically replaced with various functional groups to explore the structure-activity relationship (SAR) of new benzoxazole derivatives. mdpi.com For instance, the development of a new herbicide might involve creating a series of analogs where the bromine at C-4 is replaced by different substituted phenyl rings to optimize its interaction with a biological target in weeds. The fluorine atom is also a valuable feature in agrochemical design, as it can increase the metabolic stability and bioavailability of the molecule. researchgate.net Therefore, this compound provides a platform for generating novel candidates in the search for more effective and selective crop protection agents.

Scaffold for the Rational Design and Synthesis of Derivatives for Specific Research Purposes

Beyond its direct application in creating products, the unique arrangement of three different halogens on the benzoxazole core makes this compound a powerful tool for fundamental chemical research and the rational design of specialized molecules.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor), interacting with a nucleophilic site (a halogen bond acceptor). acs.org This interaction is increasingly being exploited in crystal engineering, materials science, and drug design. The title compound features three distinct halogen atoms, each with a different potential to act as a halogen bond donor.

The bromine atom is a moderately strong halogen bond donor, the chlorine atom is weaker, and the fluorine atom is generally not considered a donor but an acceptor. nih.gov This graduation of properties within a single, rigid molecule allows for systematic studies of halogen bonding. Researchers can investigate how these interactions direct the self-assembly of molecules in the solid state or influence the binding of a molecule to a biological target. The nitrogen atom within the oxazole (B20620) ring can also act as a halogen bond acceptor, creating possibilities for intramolecular or intermolecular halogen bond networks.

The different electronic environments and inherent reactivities of the C-Br, C-Cl, and C-F bonds allow for selective chemical transformations. This differential reactivity is a key tool for synthetic chemists, enabling the stepwise introduction of different functional groups.

Typically, the C-Br bond is the most reactive in metal-catalyzed cross-coupling reactions, followed by the C-Cl bond. nih.gov The C-F bond is generally the most stable and least reactive. A synthetic strategy could therefore involve a Suzuki coupling at the C-4 bromo position, followed by a nucleophilic aromatic substitution at the C-2 chloro position, leaving the C-7 fluoro group intact. This orthogonal reactivity allows for the controlled and predictable synthesis of highly substituted, complex benzoxazoles from a single starting material.

Table 1: Potential Selective Reactions at Halogen Sites

| Position | Halogen | Typical Reaction Type | Potential Reagents/Conditions |

|---|---|---|---|

| 4 | Bromo | Palladium-catalyzed cross-coupling | Boronic acids (Suzuki), Alkynes (Sonogashira), Amines (Buchwald-Hartwig) |

| 2 | Chloro | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiols |

| 7 | Fluoro | Generally unreactive; retained for its electronic effects | Not typically used as a reactive handle |

The ability to perform selective reactions at different positions makes this compound an ideal scaffold for building combinatorial libraries. mdpi.comacs.org In drug discovery and materials science, researchers often need to synthesize and test a large number of related compounds to find one with the desired properties.

Using the title compound, a chemist can execute a "parallel synthesis" approach. For example, an array of different boronic acids can be reacted with the C-4 bromo position in a multi-well plate. In a subsequent step, a diverse set of amines can be introduced at the C-2 chloro position. This strategy allows for the rapid generation of hundreds or thousands of unique, highly substituted benzoxazole derivatives from a single, versatile starting material. These libraries can then be screened for biological activity or material properties, accelerating the discovery process. biotech-asia.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Conclusion and Future Research Directions

Summary of Current Academic Understanding and Knowledge Gaps

The current academic understanding of 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole is primarily centered on the broader class of benzoxazole (B165842) derivatives. Benzoxazoles are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net The benzoxazole core serves as a versatile scaffold in drug discovery. nih.govnih.gov

A significant knowledge gap exists specifically for this compound. While the synthesis and properties of various benzoxazole derivatives have been reported, detailed studies on this particular polyhalogenated derivative are not extensively documented in the available literature. Further research is needed to elucidate its specific chemical properties, reactivity, and biological activities.

Challenges and Opportunities in the Efficient Synthesis of Polyhalogenated Benzoxazole Derivatives

The synthesis of polyhalogenated benzoxazole derivatives presents both challenges and opportunities.

Challenges:

Harsh Reaction Conditions: Traditional methods for benzoxazole synthesis can require harsh conditions, such as high temperatures and the use of hazardous solvents, which are not environmentally friendly. nih.gov

Regioselectivity: The introduction of multiple halogen substituents onto the benzoxazole core can be challenging in terms of controlling the regioselectivity of the reactions.

Precursor Availability: The synthesis of specifically substituted precursors, such as polyhalogenated 2-aminophenols, can be complex and may require multi-step synthetic routes.

Opportunities:

Development of Green Methodologies: There is a growing interest in developing more sustainable and environmentally friendly methods for benzoxazole synthesis. nih.govorganic-chemistry.org This includes the use of greener solvents, catalysts, and energy sources like microwave irradiation. tandfonline.com

Novel Catalytic Systems: The use of novel catalysts, such as nanocatalysts and ionic liquids, offers opportunities for more efficient and selective syntheses of benzoxazole derivatives. nih.gov

Emerging Trends in the Derivatization and Advanced Applications of this compound

The derivatization of the this compound scaffold opens up possibilities for creating new molecules with tailored properties for advanced applications.

Derivatization Strategies:

The reactive sites on the this compound molecule, particularly the chloro and bromo substituents, can be targeted for various chemical modifications. These can include:

Nucleophilic Aromatic Substitution: The chloro group at the 2-position is susceptible to nucleophilic displacement, allowing for the introduction of a wide range of functional groups.

Cross-Coupling Reactions: The bromo group can be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Advanced Applications:

The unique electronic properties conferred by the halogen atoms make this compound a promising starting material for:

Medicinal Chemistry: As analogues of other biologically active benzoxazoles, derivatives of this compound could be explored as potential anticancer, antimicrobial, or anti-inflammatory agents. researchgate.netnih.gov

Materials Science: The photoluminescent properties of some benzoxazole derivatives suggest that novel materials with applications in organic light-emitting diodes (OLEDs) and solar cells could be developed. mdpi.comnih.gov

Potential for Further Theoretical and Computational Exploration to Guide Synthetic Endeavors

Theoretical and computational chemistry can play a crucial role in guiding the synthesis and development of new derivatives of this compound.

Computational Approaches:

| Computational Method | Application in Benzoxazole Research | Reference |

| Density Functional Theory (DFT) | Investigation of spectroscopic properties, charge transfer, molecular stability, and reactivity. | mdpi.comresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of new benzoxazole derivatives. | nih.govtandfonline.com |

| Molecular Docking | Simulation of the interaction between benzoxazole derivatives and biological targets, such as enzymes, to understand their mechanism of action. | nih.govnih.govbiotech-asia.org |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and stability of benzoxazole derivatives in biological environments. | nih.govresearchgate.net |

By employing these computational tools, researchers can:

Predict the reactivity of different sites on the this compound molecule to guide synthetic strategies.

Design new derivatives with enhanced biological activity or desired material properties.

Elucidate the potential mechanisms of action of newly synthesized compounds.

The synergy between experimental synthesis and computational modeling will be instrumental in unlocking the full potential of this compound and its derivatives in various scientific and technological fields.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole with high purity?

- Methodological Answer : A two-step halogenation approach is recommended. First, introduce bromine and fluorine via electrophilic substitution using Br₂ and F₂ (or fluorinating agents like Selectfluor) under controlled temperatures (0–25°C). Second, chlorination can be achieved using SOCl₂ or Cl₂ gas in dichloromethane (DCM) with catalytic FeCl₃. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity.